molecular formula C3H9IOS B160819 Trimethylsulfoxonium iodide CAS No. 1774-47-6

Trimethylsulfoxonium iodide

Cat. No.: B160819
CAS No.: 1774-47-6
M. Wt: 220.07 g/mol
InChI Key: BPLKQGGAXWRFOE-UHFFFAOYSA-M
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Description

Trimethylsulfoxonium iodide (C₃H₉IOS, Me₃S(O)I) is a versatile organosulfur compound widely employed in organic synthesis, particularly for cyclopropanation and methylation reactions. Its utility stems from its ability to generate sulfur ylides under basic conditions, enabling the formation of strained rings such as cyclopropanes and epoxides . Key applications include:

  • Corey–Chaykovsky Cyclopropanation: Used to synthesize cyclopropane derivatives, critical intermediates in pharmaceuticals and agrochemicals .
  • Epoxidation: Mediates epoxide formation in drug synthesis (e.g., ganaxolone, an FDA-approved neurosteroid) .
  • Green Methylation: Acts as a non-toxic, site-selective methylating agent for carbohydrates, outperforming traditional reagents like methyl iodide .
  • Materials Science: Stabilizes tin-containing perovskites in solar cells by coordinating Sn²⁺ ions, mitigating oxidation .

The compound’s stability under diverse conditions (e.g., DMF, THF, DMSO) and compatibility with bases (NaH, NaOH, t-BuOK) make it a staple in synthetic workflows.

Preparation Methods

Direct Alkylation of Dimethyl Sulfoxide with Methyl Iodide

The most widely documented method for synthesizing trimethylsulfoxonium iodide involves the direct reaction of DMSO with methyl iodide. This exothermic process proceeds via nucleophilic substitution, where the oxygen atom in DMSO attacks the electrophilic methyl group in methyl iodide .

Reaction Mechanism and Conditions

The reaction is typically conducted at ambient temperature (25°C) under anhydrous conditions to minimize side reactions. Stoichiometric equivalence between DMSO and methyl iodide is critical, as excess methyl iodide may lead to quaternary ammonium by-products. In a representative procedure , equimolar quantities of DMSO (1.2 mL, 16.1 mmol) and methyl iodide (1 mL, 16.1 mmol) are stirred for 15 hours, yielding a 66% recovery of crystalline product after recrystallization from ethanol.

Scavenger-Assisted Alkylation Protocols

The use of scavengers, validated in trimethylsulfoxonium bromide synthesis , offers a promising avenue for enhancing iodide preparation. These additives react with hydrogen iodide and free iodine, suppressing hazardous exothermic events and improving product stability.

Role of Trimethyl Orthoformate

In the bromide synthesis , trimethyl orthoformate acts as a halogen scavenger through the following pathway:

(CH3O)3CH+HBr(CH3O)2COCH3+CH3Br+H2O(CH3O)3CH + HBr \rightarrow (CH3O)2COCH3 + CH3Br + H_2O

Adapting this to iodide synthesis would involve analogous neutralization of HI, though the higher nucleophilicity of iodide may necessitate adjusted stoichiometry. Empirical testing at 60–65°C (the optimal range for bromide reactions) could reduce reaction times from weeks to 48–55 hours, potentially increasing yields beyond 80% .

Oxidation of Trimethylsulfonium Salts

An alternative route involves oxidizing trimethylsulfonium iodide ((CH3)3S+I(CH_3)_3S^+I^-) to the sulfoxonium derivative using ruthenium tetroxide (RuO4RuO_4) . This method, though less explored for iodide salts, avoids direct handling of methyl iodide.

Limitations and Cost Factors

The high cost of ruthenium catalysts and the complexity of handling toxic RuO4RuO_4 render this method economically unviable for large-scale production. Furthermore, the necessity of pure sulfonium iodide starting material introduces additional synthetic hurdles.

Purification and Recrystallization Techniques

Crude this compound often contains residual DMSO, methyl iodide, and polyhalogenated impurities. Activated carbon (Darco G-60) and diatomaceous earth (Celite) are effective adsorbents for decolorization and particle removal .

Recrystallization Solvents

Ethanol and isopropanol are preferred for recrystallization due to their moderate polarity, which selectively dissolves the product while precipitating salts. For instance, washing with cold (0–10°C) isopropanol achieves >90% recovery of pure crystals .

Comparative Analysis of Methods

Method Conditions Yield Advantages Drawbacks
Direct Alkylation 25°C, 15 h, stoichiometric reagents66%Simple setup, low costModerate yield, long reaction time
Scavenger-Assisted 60–65°C, 48–55 h, 10% scavenger~80%*Improved safety, higher yieldUnverified for iodide, high temperature
Oxidation Ambient, catalytic RuO4RuO_4, NaIO4NaIO_4>98%*Avoids methyl iodide, high purityExpensive catalysts, complex synthesis

*Extrapolated from bromide or chloride analogs.

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfoxonium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Reactivity

Trimethylsulfoxonium iodide is characterized by its molecular formula C3H9IOS\text{C}_3\text{H}_9\text{IOS} and a molecular weight of approximately 220.07 g/mol. It is soluble in water and exhibits light sensitivity, making it essential to handle it under appropriate conditions to prevent degradation.

Methylene-Transfer Reagent

One of the primary applications of TMSI is as a methylene-transfer reagent . It reacts with sodium hydride to form dimethyloxosulfonium methylide, which can then be used in various synthetic pathways:

  • Ylide Formation : TMSI facilitates the formation of ylides that react with carbonyl compounds to yield epoxides. This reaction is crucial in synthesizing complex organic molecules.
  • Cyclopropanation : TMSI can react with α,β-unsaturated esters to produce cyclopropyl esters, which are valuable intermediates in organic synthesis.
Reaction TypeProduct TypeExample Reaction
Methylene TransferYlideYlide formation with carbonyl compounds
CyclopropanationCyclopropyl EstersReaction with α,β-unsaturated esters

Surface Reconstruction in Photovoltaics

Recent studies have explored the use of TMSI in enhancing the performance of perovskite solar cells (PSCs). By employing aprotic TMSI, researchers have developed a novel strategy for surface reconstruction, leading to improved device stability and efficiency.

  • Case Study : A study published in ACS Applied Materials & Interfaces demonstrated that using TMSI in PSCs resulted in a significant increase in power conversion efficiency due to better surface morphology and reduced defects .

Catalysis

TMSI has been investigated as a catalyst in various reactions, particularly those involving C-N bond formation. Mechanistic studies indicate that TMSI can stabilize intermediates and enhance reaction rates, making it a valuable component in catalytic systems.

  • Case Study : Research highlighted in ResearchGate discusses the role of TMSI in copper and palladium-catalyzed reactions, showcasing its ability to facilitate complex bond formations .

Summary of Applications

This compound serves as an essential reagent and catalyst in synthetic organic chemistry, material science, and catalysis. Its unique properties enable diverse applications that contribute to advancements in chemical synthesis and material performance.

Application AreaKey BenefitsReferences
Synthetic ChemistryMethylene transfer, ylide formationThermo Scientific , Sigma-Aldrich
Material ScienceEnhanced photovoltaic performanceACS Applied Materials & Interfaces
CatalysisFacilitates C-N bond formationResearchGate

Mechanism of Action

The primary mechanism of action of trimethylsulfoxonium iodide involves the formation of dimethyloxosulfonium methylide upon treatment with a strong base. This ylide acts as a nucleophile, attacking electrophilic carbonyl compounds to form epoxides. The reaction proceeds through a nucleophilic addition followed by an intramolecular nucleophilic attack, resulting in the formation of the epoxide ring .

Comparison with Similar Compounds

Structural and Functional Analogues

Trimethylsulfoxonium iodide belongs to a broader class of organoiodides and sulfur-based reagents. Below is a comparative analysis of its properties and applications against structurally related compounds:

Compound Chemical Structure Key Applications Reaction Conditions Advantages/Limitations Reference
This compound (CH₃)₃S(O)I Cyclopropanation, epoxidation, methylation, perovskite stabilization NaH/NaOH, DMF/THF/DMSO, 0–60°C High selectivity, low toxicity, broad applicability
Triethylsulfonium iodide (C₂H₅)₃SI Lithium-oxygen battery anodes (SEI layer formation) Electrochemical reduction in Li-O₂ cells Bifunctional (RM and SEI agent), limited synthetic use
Choline iodide [HOCH₂CH₂N(CH₃)₃]I Perovskite solar cells, lithium wettability enhancement Solution processing, ambient conditions Low cost, hygroscopicity limits stability
Tetramethylammonium iodide (CH₃)₄NI Phase-transfer catalyst, electrolyte additive Polar solvents, RT Poor thermal stability, niche applications
Trimethylsulfonium iodide (CH₃)₃SI Methylation (traditional), less common in cyclopropanation Strong bases (e.g., LDA), harsh conditions Higher toxicity, lower selectivity

Cyclopropanation

  • This compound: Achieves trans-selective cyclopropanation of enones (e.g., 70% yield for 1-acyl-2-(2-hydroxyaryl)cyclopropanes) . Competing reagents like diazo compounds often require transition-metal catalysts and suffer from safety risks (e.g., explosion hazards).
  • Triethylsulfonium iodide: Not reported for cyclopropanation due to lower ylide stability .

Epoxidation

  • This compound : Enables high-yield epoxide synthesis (e.g., 90% yield in ganaxolone production) .
  • Trimethylsulfonium iodide : Rarely used for epoxidation, as its ylide is less reactive .

Methylation

  • This compound : Site-selective methylation of carbohydrates via Fe-catalyzed systems (superior to dimethyl sulfate or methyl iodide in eco-friendliness) .
  • Trimethylsulfonium iodide : Requires harsher conditions (e.g., strong bases) and lacks selectivity .

Battery and Material Science

  • This compound: Enhances Li anode stability by forming Li–I bonds, improving molten lithium wettability .

Selectivity and Stability

  • Diastereoselectivity : this compound with NaH in DMF achieves >99:1 dr in aziridination, outperforming t-BuOK/THF systems .
  • Thermal Stability : Stable up to 60°C in DMF, whereas tetramethylammonium iodide degrades under similar conditions .
  • Oxidation Resistance : In Sn-Pb perovskites, this compound suppresses Sn²⁺ oxidation better than choline iodide .

Biological Activity

Trimethylsulfoxonium iodide (TMSOI) is a sulfoxonium salt that has garnered attention in various fields of chemistry and biology due to its unique properties and biological activities. This article delves into the biological activity of TMSOI, highlighting its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

TMSOI can be synthesized through the reaction of dimethyl sulfoxide (DMSO) with methyl iodide:

 CH3 2SO+CH3I CH3 3SO+I\text{ CH}_3\text{ }_2\text{SO}+\text{CH}_3\text{I}\rightarrow \text{ CH}_3\text{ }_3\text{SO}^+\text{I}^-

This compound can be further deprotonated with sodium hydride to generate dimethyloxosulfonium methylide, which is a key intermediate in various organic reactions, including epoxidation and cyclopropanation reactions .

The biological activity of TMSOI is primarily attributed to its ability to generate reactive intermediates, such as dimethylsulfoxonium methylide (DMSY), which can participate in various chemical transformations. DMSY has been shown to react with α,β-unsaturated ketones, facilitating the formation of cyclopropanes and epoxides . These transformations are significant in the synthesis of biologically active compounds.

Antimicrobial Activity

TMSOI has demonstrated antimicrobial properties against a range of pathogens. In particular, studies have shown that TMSOI derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb) and other resistant strains. The structure-activity relationship (SAR) studies indicate that modifications to the sulfoxonium structure can enhance its potency against these pathogens .

CompoundActivity Against Mtb (IC50 μM)Comments
TMSOI Derivative 10.72Potent against actively replicating Mtb
TMSOI Derivative 20.69Effective against dormant Mtb phenotypes

Anticancer Activity

Research has also explored the anticancer potential of TMSOI. Compounds derived from TMSOI have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, certain derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

Case Studies

  • Antimalarial Activity : A study assessed the antimalarial activity of quinoxaline derivatives synthesized using TMSOI as a reagent. The results indicated that several derivatives exhibited significant inhibition of Plasmodium falciparum, showcasing TMSOI's utility in developing antimalarial agents .
  • Alcoholism Treatment : In preclinical studies involving non-human primates, certain ligands synthesized using TMSOI were found to reduce alcohol self-administration effectively. This suggests a potential application for TMSOI in treating alcohol dependence without the side effects associated with traditional treatments like diazepam .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Trimethylsulfoxonium iodide, and how is purity ensured?

this compound is synthesized via the reaction of dimethyl sulfoxide (DMSO) with methyl iodide under reflux conditions. A typical procedure involves heating 32 g of DMSO with 60 mL of methyl iodide under nitrogen for three days. The resulting solid is filtered, washed with chloroform, and recrystallized from water to yield 62% pure product. Final drying over phosphorus pentoxide under vacuum ensures anhydrous conditions . Alternative methods may adjust stoichiometry or reaction time, but this protocol remains foundational.

Q. What are the primary applications of this compound in organic synthesis?

The compound is widely used as a precursor to generate dimethylsulfoxonium methylide (Corey’s reagent) via deprotonation with strong bases like NaH. This ylide is critical for:

  • Cyclopropanation : Reacting with α,β-unsaturated ketones to form cyclopropane rings .
  • Epoxidation : Converting carbonyl groups to epoxides in the presence of bases such as NaOH or KOH .
  • Ring-opening reactions : Acting as a nucleophile in carbocyclization or functionalization of strained systems (e.g., cyclobutenones) .

Q. How should this compound be handled and stored to maintain stability?

The compound is hygroscopic and should be stored in a desiccator under anhydrous conditions. Use inert atmospheres (e.g., nitrogen) during reactions to prevent hydrolysis. Safety protocols include avoiding exposure to strong oxidizers and using gloves to prevent iodide contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclopropanation using this compound?

Experimental data (Table 1, ) demonstrate that solvent choice and stoichiometry significantly impact yields. For example:

  • DMF as solvent with 3.8 equivalents of NaH and this compound at 0°C achieves 54% yield of cyclopropanated product (Entry 8).
  • THF is ineffective (trace yields, Entry 11), likely due to poor solvation of intermediates.
  • Excess reagent (3.8 equivalents) maximizes ylide formation but may require quenching strategies to avoid side reactions.

Q. What mechanistic insights explain contradictory solvent effects in ylide-mediated reactions?

Polar aprotic solvents (e.g., DMSO, DMF) stabilize the ylide intermediate, enhancing reactivity. In contrast, low-polarity solvents like THF fail to solvate the ionic intermediates, leading to poor yields . Computational studies suggest solvent polarity correlates with transition-state stabilization in cyclopropanation .

Q. How does this compound compare to Trimethylsulfonium iodide in ylide reactivity?

this compound forms a more stable ylide due to the electron-withdrawing sulfoxide group, which delocalizes negative charge. This stability allows for milder reaction conditions compared to Trimethylsulfonium iodide, which requires stronger bases and higher temperatures .

Q. What strategies resolve low yields in epoxidation reactions using this compound?

Key variables include:

  • Base strength : NaH (60% dispersion) outperforms NaOH in generating reactive ylides .
  • Temperature control : Slow addition at 0°C minimizes side reactions like over-oxidation .
  • Workup protocols : Quenching with aqueous NH4Cl followed by extraction with CH2Cl2 improves isolation of sensitive epoxides .

Q. How can this compound contribute to green chemistry initiatives?

The compound replaces carcinogenic methyl iodide in pharmaceutical syntheses. For example, Merck’s raltegravir™ process uses this compound to reduce waste by 70% and eliminate neurotoxic reagents . Lifecycle analysis (LCA) further supports its lower environmental impact due to reduced bioaccumulation potential .

Q. What analytical methods validate the formation of dimethylsulfoxonium methylide in situ?

  • NMR spectroscopy : Monitoring the disappearance of this compound peaks (δ 3.2 ppm for CH3 groups) and appearance of ylide signals.
  • Titration : Quantifying residual base after reaction completion.
  • Kinetic studies : Correlating ylide concentration with reaction progress via UV-Vis or IR spectroscopy .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting yield data in solvent screening studies?

For example, DMF at 0°C (Entry 12, 50% yield) vs. 40°C (Entry 13, 48% yield) shows minimal temperature dependence, suggesting the reaction is not thermally sensitive in this range. However, THF’s failure (Entry 11) highlights solvent compatibility as a critical variable. Researchers should prioritize solvent polarity and base solubility when designing experiments .

Properties

InChI

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
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InChI Key

BPLKQGGAXWRFOE-UHFFFAOYSA-M
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Canonical SMILES

C[S+](=O)(C)C.[I-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9IOS
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DSSTOX Substance ID

DTXSID001014581
Record name Trimethyloxosulphonium iodide
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Molecular Weight

220.07 g/mol
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Trimethylsulfoxonium iodide
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CAS No.

1774-47-6
Record name Sulfoxonium, trimethyl-, iodide (1:1)
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